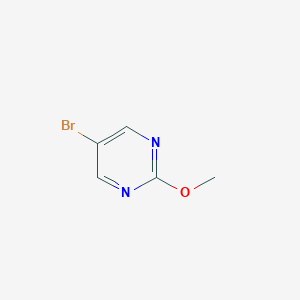

5-Bromo-2-methoxypyrimidine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVCZDMMGYIULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161212 | |

| Record name | Pyrimidine, 5-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14001-66-2 | |

| Record name | Pyrimidine, 5-bromo-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014001662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 5-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 5-Bromo-2-methoxypyrimidine

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyrimidine derivative widely utilized as a key intermediate and building block in organic and medicinal chemistry. Its structural features, comprising a pyrimidine core functionalized with a bromine atom and a methoxy group, make it a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols, and relevant chemical workflows to support its application in research and development.

Chemical and Physical Properties

The fundamental identifiers and physical state of this compound are summarized below. The compound is typically a white to light brown crystalline solid at room temperature.[2]

| Identifier | Value | Reference |

| CAS Number | 14001-66-2 | [2][3] |

| Molecular Formula | C₅H₅BrN₂O | [3][4] |

| Molecular Weight | 189.01 g/mol | [3][4] |

| Appearance | White to light brown crystalline powder or solid | [2] |

| InChI Key | DWVCZDMMGYIULX-UHFFFAOYSA-N | |

| SMILES String | COc1ncc(Br)cn1 |

Quantitative Physicochemical Data

| Property | Value | Notes | Reference |

| Melting Point | 55.5 - 59.5 °C | (literature value) | [5][6] |

| Boiling Point | 259.8 ± 32.0 °C | (Predicted) | [6] |

| Assay / Purity | ≥96.0 % to 98% | (Gas Chromatography) | [2][4] |

| Infrared Spectrum | Conforms to structure | No peak data available | [2] |

Handling and Stability

Proper storage and handling are essential to maintain the integrity of the compound.

-

Storage: Recommended storage is at -20°C for long-term stability.[3][7]

-

Safety: The compound is associated with the GHS07 pictogram, indicating it can be a skin sensitizer and is harmful if swallowed. Hazard codes include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction).[8] Standard personal protective equipment, including gloves and safety glasses, should be used during handling.

Experimental Protocols

Detailed methodologies are critical for the reproducibility of experimental results. The following sections describe the synthesis of the title compound and general protocols for determining key physicochemical properties.

Synthesis from 5-Bromo-2-chloropyrimidine

A common laboratory-scale synthesis involves the nucleophilic substitution of the chlorine atom in 5-bromo-2-chloropyrimidine with a methoxy group.[5][6]

Materials:

-

5-bromo-2-chloropyrimidine (1.0 eq)

-

Sodium methanolate (CH₃ONa) (4.0 eq)

-

Methanol (solvent)

-

Ethyl acetate (extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

A solution of 5-bromo-2-chloropyrimidine (e.g., 10 mmol) in methanol is prepared in a suitable reaction vessel.[5]

-

Sodium methanolate (40 mmol) is added to the solution.[5]

-

The reaction mixture is heated to 70 °C and stirred overnight.[5][6]

-

Upon reaction completion, the methanol solvent is removed under reduced pressure using a rotary evaporator.[5][6]

-

Water (e.g., 10 mL) is slowly added to the resulting residue.[5]

-

The aqueous mixture is extracted multiple times with ethyl acetate (e.g., 3 x 300 mL).[5][6]

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, this compound, as a solid.[5]

General Protocol: Melting Point Determination

The melting point is determined using a standard digital melting point apparatus with a capillary tube.

-

A small amount of the dry crystalline solid is packed into a capillary tube to a height of 2-3 mm.

-

The tube is placed in the heating block of the melting point apparatus.

-

The temperature is increased rapidly to about 15-20 °C below the expected melting point.

-

The heating rate is then slowed to 1-2 °C per minute.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

General Protocol: logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

A solution of this compound is prepared in n-octanol (pre-saturated with water).

-

An equal volume of water (pre-saturated with n-octanol) is added to a flask containing the octanol solution.

-

The flask is sealed and shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

-

The concentration of the compound in each layer is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.

Workflow Visualizations

Diagrams are provided to visually represent the synthesis and a logical characterization workflow for this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Logical workflow for physicochemical characterization.

References

- 1. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. usbio.net [usbio.net]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 14001-66-2 [chemicalbook.com]

- 6. This compound CAS#: 14001-66-2 [m.chemicalbook.com]

- 7. usbio.net [usbio.net]

- 8. This compound – porphyrin-systems [porphyrin-systems.com]

Spectroscopic and Structural Elucidation of 5-Bromo-2-methoxypyrimidine: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 5-Bromo-2-methoxypyrimidine, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from structurally analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers in its characterization.

Physicochemical Properties

This compound is a solid with a melting point ranging from 55.5 to 59.5 °C.[1] It has a molecular formula of C₅H₅BrN₂O and a molecular weight of 189.01 g/mol .[2]

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a halogen on the pyrimidine ring. For instance, it can be synthesized from 5-bromo-2-chloropyrimidine by treatment with sodium methoxide in methanol at elevated temperatures. The reaction mixture is stirred overnight, and after removal of the solvent, the product is isolated by extraction and purified.[1]

Predicted Spectral Data

The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on the analysis of similar pyrimidine structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 2H | H-4, H-6 |

| ~4.0 | Singlet | 3H | -OCH₃ |

Note: The two protons on the pyrimidine ring are expected to be chemically equivalent and appear as a single peak. The methoxy protons will appear as a sharp singlet in the upfield region.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-2 |

| ~160 | C-4, C-6 |

| ~110 | C-5 |

| ~55 | -OCH₃ |

Note: The carbon atoms attached to nitrogen and oxygen (C-2, C-4, C-6) are expected to be the most deshielded and appear downfield. The carbon bearing the bromine atom (C-5) will also be significantly shifted.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1600-1450 | Strong | C=C and C=N stretching in the aromatic ring |

| ~1250 | Strong | Asymmetric C-O-C stretch |

| ~1050 | Strong | Symmetric C-O-C stretch |

| ~700-600 | Strong | C-Br stretch |

Note: The IR spectrum will provide valuable information about the functional groups present in the molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Predicted Relative Abundance |

| 188/190 | [M]⁺ | High |

| 157/159 | [M - OCH₃]⁺ | Medium |

| 109 | [M - Br]⁺ | Medium |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Experimental Protocols

Detailed methodologies for obtaining NMR, IR, and MS spectra for pyrimidine derivatives like this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : 5-10 mg of purified this compound is weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3]

-

¹H NMR Data Acquisition : The spectrum is acquired on a high-field NMR spectrometer. Typical acquisition parameters include:

-

¹³C NMR Data Acquisition : The spectrum is acquired on the same spectrometer, typically using a proton-decoupled pulse sequence.[3] Typical acquisition parameters include:

Infrared (IR) Spectroscopy

-

Sample Preparation : A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : The IR spectrum is recorded over a range of 4000-400 cm⁻¹. The background spectrum of the clean ATR crystal is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, Electron Ionization (EI) is a common method. For less volatile compounds, soft ionization techniques like Electrospray Ionization (ESI) can be used.[4]

-

Ionization : In EI, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3] In ESI, the sample solution is sprayed through a heated capillary with a high voltage applied, generating charged droplets that produce protonated molecules ([M+H]⁺).[3]

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[3] High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and confirm the elemental composition with high accuracy.[4]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 5-Bromo-2-methoxypyrimidine

CAS Number: 14001-66-2

This technical guide provides a comprehensive overview of 5-Bromo-2-methoxypyrimidine, a key building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, reactivity, and applications, supported by experimental protocols and quantitative data.

Physicochemical and Safety Information

This compound is a halogenated pyrimidine derivative recognized for its utility as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its structure incorporates a reactive bromine atom at the 5-position and a methoxy group at the 2-position, which allows for selective functionalization.[2]

Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling and use in experimental settings.

| Property | Value | References |

| CAS Number | 14001-66-2 | [3][4][5][6] |

| Molecular Formula | C₅H₅BrN₂O | [2][5] |

| Molecular Weight | 189.01 g/mol | [2][5][7] |

| Appearance | White to light yellow powder or crystal | [2][4] |

| Melting Point | 55.5-59.5 °C | [3][4] |

| Boiling Point | 259.8±32.0 °C (Predicted) | [4] |

| Density | 1.628±0.06 g/cm³ (Predicted) | [4] |

| SMILES | COc1ncc(Br)cn1 | |

| InChI Key | DWVCZDMMGYIULX-UHFFFAOYSA-N | |

| Storage | Store at Room Temperature, sealed in dry conditions, or at -20°C for long-term stability. | [4][5] |

Safety and Handling

Proper handling of this compound is crucial. The compound is classified with specific hazard codes and requires appropriate personal protective equipment (PPE).

| Hazard Information | Details | References |

| Pictogram | GHS07 (Exclamation mark) | |

| Signal Word | Warning | |

| Hazard Codes | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) | |

| Precautionary Codes | P261, P264, P270, P280, P301 + P312, P302 + P352 | |

| Hazard Class | Acute Toxicity 4 (Oral), Skin Sensitization 1 | |

| PPE | Dust mask (type N95, US), eyeshields, faceshields, gloves |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the nucleophilic substitution of a chlorine atom in a pyrimidine precursor with a methoxy group.

Synthesis of this compound

A common and effective method for synthesizing this compound is the reaction of 5-Bromo-2-chloropyrimidine with sodium methoxide in methanol.[3][4]

Experimental Protocol: Synthesis

This protocol details the procedure for synthesizing this compound from 5-Bromo-2-chloropyrimidine.[3][4]

-

Reaction Setup: To a solution of 5-bromo-2-chloropyrimidine (2.0 g, 10 mmol, 1.0 equiv.) in methanol (15 mL), add sodium methoxide (2.16 g, 40 mmol, 4.0 equiv.).

-

Reaction Conditions: Stir the reaction mixture at 70 °C overnight.

-

Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Purification:

A reported yield for this reaction is 60% (1.17 g).[3]

Reactivity and Key Applications in Synthesis

This compound is a valuable intermediate due to its potential for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions at the C5-bromo position.[8][9] This reactivity is crucial for its application in the synthesis of pharmaceuticals and agrochemicals.[2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For this compound, this reaction selectively targets the C-Br bond, allowing for the introduction of various aryl or vinyl groups.[8][10][11]

This generalized protocol serves as a starting point for the Suzuki-Miyaura coupling of this compound.[8][12]

-

Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[8][13]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, 4:1 v/v).[8][13]

-

Reaction: Heat the reaction mixture with stirring to 80-100 °C.[8]

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.[8][13]

-

Purification: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, widely used in medicinal chemistry to synthesize arylamines.[9][14] This reaction allows for the coupling of this compound with a variety of primary and secondary amines.

This protocol provides a general method for the amination of this compound.[12]

-

Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., XPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).[12]

-

Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene).[12]

-

Reaction: Stir the mixture at an elevated temperature (e.g., 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup and Purification: After cooling, the reaction mixture is typically filtered through a pad of celite to remove palladium residues. The filtrate is then concentrated, and the crude product is purified using standard techniques such as column chromatography.[8]

Applications in Research and Development

This compound serves as a crucial building block for synthesizing a wide range of biologically active molecules.[2]

-

Pharmaceutical Development: It is a key intermediate in the synthesis of antiviral and anticancer agents. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound provides a platform for creating novel derivatives to enhance drug efficacy.[2]

-

Agrochemical Chemistry: The compound is utilized in the development of modern herbicides and fungicides, contributing to effective crop protection solutions.[2]

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Predicted data based on analogous compounds are presented below.[15]

| Spectroscopic Data | Predicted Values |

| ¹H NMR (CDCl₃) | δ ~8.5 (s, 2H, pyrimidine-H), δ ~4.0 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~165 (C-O), δ ~160 (N-C-N), δ ~110 (C-Br) |

| Mass Spec (EI) | m/z 188/190 [M]⁺, corresponding to Br isotopes |

Experimental Protocol: NMR and MS Data Acquisition

This protocol outlines the general procedure for acquiring spectroscopic data.[15]

-

Sample Preparation (NMR):

-

Weigh 5-10 mg of the purified sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[15]

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[15]

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[15]

-

-

Mass Spectrometry (MS) Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).

-

Analyze the resulting mass-to-charge ratio data to confirm the molecular weight and fragmentation pattern.

-

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 14001-66-2 [chemicalbook.com]

- 4. This compound CAS#: 14001-66-2 [amp.chemicalbook.com]

- 5. usbio.net [usbio.net]

- 6. usbio.net [usbio.net]

- 7. 2-Bromo-5-methoxypyrimidine | C5H5BrN2O | CID 72207412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

In-Depth Technical Guide on the Solubility of 5-Bromo-2-methoxypyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-methoxypyrimidine, a key intermediate in the synthesis of various biologically active compounds. Due to its importance in medicinal chemistry and drug development, understanding its solubility in different organic solvents is crucial for reaction optimization, purification, and formulation.

Data Presentation: Solubility of this compound

The following table summarizes the anticipated solubility of this compound in a range of common organic solvents. It is important to note that the quantitative values are not available in the public domain and would need to be determined experimentally. For context, qualitative solubility information for structurally related compounds is included where available.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Quantitative Solubility (at 25°C) | Qualitative Solubility of Related Compounds |

| Methanol | CH₃OH | 32.7 | Data not publicly available | Soluble (for 5-bromo-2-methyl-pyrimidine) |

| Ethanol | C₂H₅OH | 24.5 | Data not publicly available | Soluble (for 5-Bromo-2-methoxypyridine and 5-bromo-2-chloro-4-methoxypyrimidine at ~15 mg/mL)[1][2] |

| Acetone | C₃H₆O | 20.7 | Data not publicly available | Likely soluble based on its polarity |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Data not publicly available | Soluble (for 5-Bromo-2-methoxypyridine)[1] |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data not publicly available | Likely soluble based on its polarity |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Data not publicly available | Soluble (for 5-bromo-2-chloro-4-methoxypyrimidine at ~30 mg/mL)[2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Data not publicly available | Soluble (for 5-bromo-2-chloro-4-methoxypyrimidine at ~30 mg/mL)[2] |

| Hexane | C₆H₁₄ | 1.9 | Data not publicly available | Likely poorly soluble due to low polarity |

| Toluene | C₇H₈ | 2.4 | Data not publicly available | Likely sparingly soluble |

| Water | H₂O | 80.1 | Data not publicly available | Limited solubility is expected[1] |

Experimental Protocols: Equilibrium Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a crystalline compound is the shake-flask method . This protocol outlines the steps to accurately measure the solubility of this compound in a given organic solvent.

Objective:

To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, crystalline form)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial.

-

Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture at a constant speed for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with the same organic solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the organic solvent using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of a compound.

Caption: Experimental Workflow for Shake-Flask Solubility Determination.

Caption: Key Factors Influencing the Solubility of a Chemical Compound.

References

An In-depth Technical Guide on 5-Bromo-2-methoxypyrimidine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 5-Bromo-2-methoxypyrimidine, a key intermediate for researchers, scientists, and professionals in drug development and agrochemical research.

Core Physicochemical Properties

This compound is a halogenated pyrimidine derivative with the chemical formula C₅H₅BrN₂O.[1] It presents as a white to light brown crystalline powder or solid.[2] This compound is a valuable building block in organic synthesis due to its reactive sites that allow for further chemical modifications.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Melting Point | 55 - 59.5 °C | [1][2][4] |

| Molecular Weight | 189.01 g/mol | [1] |

| Purity | ≥97% | [1][2] |

| CAS Number | 14001-66-2 | [1][4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic substitution of 5-bromo-2-chloropyrimidine with sodium methoxide.[4]

Materials:

-

5-bromo-2-chloropyrimidine

-

Sodium methanolate (CH₃ONa)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-bromo-2-chloropyrimidine (2.0 g, 10 mmol) in methanol (15 mL), add sodium methanolate (2.16 g, 40 mmol).[4]

-

Stir the reaction mixture at 70 °C overnight.[4]

-

Upon completion of the reaction, remove the methanol by rotary evaporation under reduced pressure.[4]

-

Slowly add water (10 mL) to the residue.[4]

-

Extract the aqueous mixture with ethyl acetate (3 x 300 mL).[4]

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound as a yellow solid.[4]

Melting Point Determination

The melting point of this compound is determined using the capillary method, a standard technique recognized by pharmacopeias.[5][6]

Apparatus:

-

Melting point apparatus with a heated block and a calibrated thermometer or temperature probe.

-

Capillary tubes (closed at one end).

Procedure:

-

Sample Preparation: Finely powder the dry crystalline this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.

-

Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the block to a temperature approximately 10-15°C below the expected melting point.

-

Ramping: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6]

-

Observation: Observe the sample closely. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[6] For this compound, this range is expected to be between 55°C and 59.5°C.[1][4]

Applications in Drug Discovery and Development

This compound and its derivatives are significant in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[7][8] The pyrimidine scaffold is a common feature in molecules designed to target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

The bromo and methoxy groups on the pyrimidine ring provide reactive handles for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the synthesis of a diverse library of compounds for drug screening.[9][10]

References

- 1. 5-溴-2-甲氧基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 14001-66-2 [chemicalbook.com]

- 5. thinksrs.com [thinksrs.com]

- 6. thinksrs.com [thinksrs.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

An In-depth Technical Guide to 5-Bromo-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Bromo-2-methoxypyrimidine, a key chemical intermediate in the fields of medicinal chemistry and agrochemical development. It details the compound's physicochemical properties, synthesis protocols, and its application as a versatile building block for creating biologically active molecules.

Core Physicochemical Properties

This compound is a substituted pyrimidine derivative valued for its specific functional groups that allow for further chemical modifications.[1] The bromine atom and methoxy group provide distinct reactivity, making it a strategic starting material for complex syntheses.[1]

All quantitative data for this compound are summarized in the table below for clarity and ease of comparison.

| Property | Value |

| Molecular Weight | 189.01 g/mol [2][3][4][5] |

| Molecular Formula | C₅H₅BrN₂O[2][3][4][5] |

| CAS Number | 14001-66-2[2][3][5] |

| Melting Point | 55.5-59.5 °C[3][6] |

| Appearance | White to light brown crystalline powder or solid[7] |

| Purity | ≥97%[7] |

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. A common and effective method involves the treatment of 5-bromo-2-chloropyrimidine with sodium methoxide.

This protocol describes the synthesis of this compound from 5-bromo-2-chloropyrimidine and sodium methoxide.[3][6]

Materials:

-

5-bromo-2-chloropyrimidine (1.0 eq, e.g., 2.0 g, 10 mmol)

-

Sodium methoxide (CH₃ONa) (4.0 eq, e.g., 2.16 g, 40 mmol)

-

Methanol (MeOH) (e.g., 15 mL)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of 5-bromo-2-chloropyrimidine (2.0 g, 10 mmol) in methanol (15 mL) within a round-bottom flask, add sodium methoxide (2.16 g, 40 mmol).

-

Heating: The reaction mixture is stirred vigorously and heated to 70 °C. The reaction is maintained at this temperature overnight.

-

Work-up: Upon completion of the reaction (which can be monitored by TLC), the methanol is removed using a rotary evaporator under reduced pressure.

-

Extraction: Water (10 mL) is slowly added to the resulting residue. The aqueous layer is then extracted three times with ethyl acetate (3 x 300 mL).

-

Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.

-

Result: The process yields this compound as a yellow solid (typical yield: ~60%).[6]

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial building block for the synthesis of more complex, biologically active molecules.[1] Its pyrimidine core is a privileged structure in medicinal chemistry, frequently found in compounds with therapeutic properties.

Researchers have used this compound as an intermediate in the synthesis of pyrimidine derivatives with potential antiviral and anticancer activities.[1][8] In the agrochemical sector, it is employed in the development of novel herbicides and fungicides.[1]

The diagram below outlines a generalized workflow illustrating how this compound is utilized in a drug discovery pipeline.

Caption: Generalized workflow for drug discovery using pyrimidine intermediates.

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that are highly effective in oncology. Kinases are enzymes that play a critical role in cell signaling pathways that govern cell growth and proliferation. By blocking the action of specific kinases, these inhibitors can halt the growth of cancer cells. This compound can serve as a precursor to multi-substituted pyrimidines designed to fit into the ATP-binding pocket of a target kinase.

The following diagram provides a simplified representation of a signaling pathway and the action of a kinase inhibitor.

Caption: Simplified diagram of a kinase signaling pathway and inhibitor action.

References

In-Depth Technical Guide on the Thermal Stability of 5-Bromo-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 5-Bromo-2-methoxypyrimidine. Due to the limited publicly available experimental data on the thermal decomposition of this specific compound, this document focuses on its known physical properties and provides detailed, generalized experimental protocols for assessing its thermal stability. These protocols are based on established methods for the analysis of related heterocyclic compounds.

Core Physical Properties

The thermal stability of a compound is intrinsically linked to its physical properties. For this compound, the key known thermal-related data points are its melting and boiling points. This information is crucial for handling the compound in a laboratory setting and for predicting its behavior at elevated temperatures.

| Property | Value | Source(s) |

| Melting Point | 55-59.5 °C | [1][2][3][4] |

| Boiling Point (Predicted) | 259.8 ± 32.0 °C | [4] |

| Storage Temperature | Room Temperature / -20°C | [4][5][6][7] |

Note: The boiling point is a predicted value and should be treated with caution. The recommended storage temperatures vary across suppliers, suggesting that while stable at room temperature, refrigeration may be advisable for long-term storage to minimize potential degradation.

Assessing Thermal Stability: Experimental Protocols

To definitively determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following are detailed, generalized protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which the compound begins to decompose and the kinetics of its decomposition.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. A typical instrument would be a PerkinElmer Pyris-1 TGA or similar.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 20 mL/min). An inert atmosphere is recommended for initial studies to understand the inherent thermal decomposition without oxidative effects.

-

Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening.

-

Temperature Range: Start from ambient temperature (e.g., 30 °C) and heat to a temperature sufficiently high to ensure complete decomposition (e.g., 600-800 °C).

-

-

Data Analysis: The resulting TGA thermogram will plot percentage weight loss versus temperature. From this, the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the residual mass can be determined. Kinetic parameters such as activation energy can also be calculated from data obtained at multiple heating rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a constant flow rate (e.g., 50 mL/min).

-

Heating Rate: A heating rate of 10 °C/min is commonly used.

-

Temperature Program:

-

Heat from ambient temperature to a temperature above the melting point (e.g., 100 °C) to observe the melting endotherm.

-

Cool the sample back to a sub-ambient temperature (e.g., 0 °C).

-

Reheat the sample to a higher temperature (e.g., 300-400 °C) to observe any exothermic decomposition events.

-

-

-

Data Analysis: The DSC thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature and the peak maximum of these transitions provide critical information about the thermal stability of the compound.

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for the TGA and DSC experiments described above.

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).

Expected Thermal Decomposition Profile

In the absence of specific experimental data for this compound, a theoretical consideration of its structure can provide insights into its likely thermal decomposition behavior. As a brominated heterocyclic compound, it is expected that upon heating to elevated temperatures, the molecule will undergo fragmentation.

Potential decomposition pathways could involve:

-

Cleavage of the C-Br bond: This is often one of the weaker bonds in such molecules and can be an initial step in the decomposition process.

-

Fragmentation of the pyrimidine ring: At higher temperatures, the heterocyclic ring system is likely to break apart, potentially releasing smaller nitrogen-containing and brominated organic fragments.

-

Reactions involving the methoxy group: The methoxy group may also be involved in the decomposition, potentially through cleavage of the O-CH3 bond or rearrangement reactions.

It is important to note that the thermal decomposition of brominated organic compounds can lead to the formation of hazardous byproducts, including hydrogen bromide. Therefore, any thermal analysis should be conducted in a well-ventilated area with appropriate safety precautions.

Conclusion

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. 5-溴-2-甲氧基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. SDS of this compound, Safety Data Sheets, CAS 14001-66-2 - chemBlink [ww.chemblink.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 6. scielo.org.co [scielo.org.co]

- 7. usbio.net [usbio.net]

An In-depth Technical Guide to 5-Bromo-2-methoxypyrimidine: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxypyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its distinct chemical structure, featuring a reactive bromine atom and a methoxy group on the pyrimidine core, allows for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications in synthetic chemistry, with a focus on its utility in the development of biologically active molecules. Detailed experimental protocols for its synthesis and representative reactions are provided, alongside spectral data to aid in its characterization.

Chemical Structure and Properties

This compound is a substituted pyrimidine with a bromine atom at the 5-position and a methoxy group at the 2-position. The pyrimidine ring is an electron-deficient heterocycle, which influences the reactivity of its substituents.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 14001-66-2 | [1] |

| Molecular Formula | C₅H₅BrN₂O | |

| Molecular Weight | 189.01 g/mol | |

| Appearance | White to light brown crystalline powder or solid | [2] |

| Melting Point | 55.5-59.5 °C | [1] |

| Boiling Point | 259.8±32.0 °C (Predicted) | [3] |

| Density | 1.628±0.06 g/cm³ (Predicted) | [3] |

| SMILES | COc1ncc(Br)cn1 | |

| InChI | 1S/C5H5BrN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 |

Spectral Data

Precise, experimentally verified spectral data for this compound is not consistently available in the public domain. The following tables provide predicted data based on the analysis of structurally similar pyrimidine compounds.[4] Researchers should perform their own analytical characterization for confirmation.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Singlet | 2H | H-4, H-6 |

| ~4.0 | Singlet | 3H | -OCH₃ |

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C-2 |

| ~159 | C-4, C-6 |

| ~110 | C-5 |

| ~55 | -OCH₃ |

Predicted Mass Spectrometry Data:

| m/z | Ion | Predicted Relative Abundance |

| 188/190 | [M]⁺ | High (Characteristic bromine isotope pattern) |

| 157/159 | [M - OCH₃]⁺ | Medium |

| 109 | [M - Br]⁺ | Medium |

Synthesis and Purification

This compound is commonly synthesized from 5-bromo-2-chloropyrimidine via a nucleophilic aromatic substitution reaction with sodium methoxide.[1]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

5-Bromo-2-chloropyrimidine (1.0 eq)

-

Sodium methoxide (CH₃ONa) (4.0 eq)[1]

-

Methanol (MeOH)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-bromo-2-chloropyrimidine (e.g., 2.0 g, 10 mmol) in methanol (15 mL), add sodium methoxide (e.g., 2.16 g, 40 mmol).[1]

-

Stir the reaction mixture at 70 °C overnight.[1]

-

Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.[1]

-

Slowly add water (10 mL) to the residue.[1]

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).[1]

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

Experimental Protocol: Purification

The crude this compound, typically obtained as a yellow solid, can be further purified by the following methods:

Materials:

-

Crude this compound

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure (Column Chromatography):

-

Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

-

Load the dissolved sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% to 20% ethyl acetate).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Chemical Reactivity and Applications in Drug Development

The presence of the bromine atom at the C5 position makes this compound a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organic halide and an organoboron compound.[5] The bromine atom at the C5 position of this compound can readily undergo this reaction.

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture with stirring to a temperature of 80-100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup followed by extraction with an organic solvent.

-

The crude product is then purified, typically by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which is crucial for synthesizing arylamines, common motifs in pharmaceuticals.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 eq)

-

Amine (1.1-1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)

-

Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

-

To an oven-dried Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture with stirring to a temperature of 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, quench the reaction, and extract with an organic solvent.

-

The crude product is purified by flash column chromatography.

Application in Kinase Inhibitor Synthesis: An Illustrative Example

The pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors, due to its ability to mimic the purine core of ATP and form key hydrogen bonds in the kinase hinge region.[3] While specific examples of FDA-approved drugs synthesized directly from this compound are not readily found in the literature, its derivatives are extensively used in the synthesis of various kinase inhibitors, such as those targeting Aurora kinases and p38 MAP kinase.[6][7]

The following diagram illustrates a generalized signaling pathway that can be targeted by pyrimidine-based inhibitors. The p38 MAPK pathway is a critical regulator of inflammatory responses and is a target for the treatment of various inflammatory diseases and cancers.[7]

References

- 1. This compound | 14001-66-2 [chemicalbook.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent inhibitors of the MAP kinase p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Elegance of Substituted Pyrimidines: A Technical Guide to Their Discovery, History, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic motif, has been a cornerstone of medicinal chemistry for over a century. Its presence in the very fabric of life, as a core component of nucleobases in DNA and RNA, foreshadowed its profound impact on drug discovery.[1] From the early isolation of alloxan in 1818 to the synthesis of barbituric acid in 1879, the journey of substituted pyrimidines has been one of continuous innovation, leading to a diverse arsenal of therapeutic agents that combat a wide spectrum of human diseases.[1] This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted pyrimidines, their synthesis, and their multifaceted roles in modern medicine, with a focus on their applications in oncology, inflammation, and infectious diseases.

A Legacy of Discovery: From Natural Products to Synthetic Drugs

The story of substituted pyrimidines begins with their discovery in natural sources. The fundamental pyrimidine bases—cytosine, thymine, and uracil—are the building blocks of nucleic acids, playing a central role in genetic information storage and transfer. Vitamins such as thiamine (Vitamin B1) and riboflavin (Vitamin B2) also feature the pyrimidine ring, highlighting its essential role in biological processes.[1]

The therapeutic potential of synthetic pyrimidine derivatives was first realized with the development of barbiturates, a class of central nervous system depressants. This marked a pivotal moment, demonstrating that the pyrimidine scaffold could be chemically modified to elicit specific pharmacological responses. The subsequent discovery of the antibacterial properties of sulfonamide drugs, some of which incorporate a pyrimidine ring, further solidified the importance of this heterocycle in drug development.

A significant leap forward came with the advent of antimetabolite theory, which led to the rational design of pyrimidine analogs as anticancer and antiviral agents. By mimicking the natural pyrimidine nucleobases, these "fraudulent" nucleotides interfere with the synthesis of DNA and RNA, selectively targeting rapidly proliferating cancer cells and viruses. This approach gave rise to cornerstone drugs like 5-fluorouracil (5-FU), a potent inhibitor of thymidylate synthase, and zidovudine (AZT), the first approved drug for the treatment of HIV.

The modern era of drug discovery has witnessed an explosion in the development of substituted pyrimidines as highly specific enzyme inhibitors, particularly targeting protein kinases. The inherent ability of the pyrimidine ring to form multiple hydrogen bonds and engage in various non-covalent interactions makes it an ideal scaffold for designing potent and selective kinase inhibitors. This has led to the development of a new generation of targeted therapies for cancer and inflammatory diseases.

The Art of Synthesis: Constructing the Pyrimidine Core

The versatility of the pyrimidine scaffold is matched by the numerous synthetic methods developed for its construction. These methods allow for the introduction of a wide array of substituents at various positions of the ring, enabling the fine-tuning of a compound's physicochemical properties and biological activity.

The Biginelli Reaction: A Classic Multicomponent Synthesis

First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component reaction remains a highly efficient method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.

Detailed Experimental Protocol for the Biginelli Reaction:

Synthesis of 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

-

Reagents:

-

4-Methoxybenzaldehyde (1.36 g, 10 mmol)

-

Ethyl acetoacetate (1.30 g, 10 mmol)

-

Urea (0.90 g, 15 mmol)

-

Ethanol (20 mL)

-

Concentrated Hydrochloric Acid (0.5 mL)

-

-

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzaldehyde, ethyl acetoacetate, and urea in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL) with constant stirring.

-

The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone as a crystalline solid.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

-

The Hantzsch Pyrimidine Synthesis: A Versatile Approach

While originally developed for the synthesis of dihydropyridines, the Hantzsch synthesis can be adapted for the preparation of dihydropyrimidines and subsequently oxidized to pyrimidines. This method involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen source like ammonia or an amidine.

Detailed Experimental Protocol for the Hantzsch-like Pyrimidine Synthesis:

Synthesis of 2-Amino-4,6-diphenylpyrimidine

-

Reagents:

-

Benzaldehyde (1.06 g, 10 mmol)

-

Acetophenone (2.40 g, 20 mmol)

-

Guanidine hydrochloride (1.91 g, 20 mmol)

-

Sodium ethoxide (prepared from 0.46 g of sodium in 20 mL of absolute ethanol)

-

-

Procedure:

-

In a 100 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve guanidine hydrochloride in a freshly prepared solution of sodium ethoxide in absolute ethanol.

-

To this solution, add acetophenone dropwise with continuous stirring.

-

After the addition is complete, add benzaldehyde to the reaction mixture.

-

Heat the mixture to reflux for 8-10 hours. Monitor the reaction progress by TLC.

-

After cooling, pour the reaction mixture into a beaker containing crushed ice.

-

The solid product will separate out. Filter the product, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 2-amino-4,6-diphenylpyrimidine.

-

Confirm the structure of the synthesized compound using spectroscopic techniques.

-

Therapeutic Applications of Substituted Pyrimidines: A Targeted Approach

The chemical diversity of substituted pyrimidines has translated into a broad spectrum of pharmacological activities. This section will delve into their applications in oncology, inflammation, and infectious diseases, highlighting key examples and their mechanisms of action.

Anticancer Agents: From Antimetabolites to Kinase Inhibitors

Substituted pyrimidines have revolutionized cancer chemotherapy.

-

Antimetabolites: 5-Fluorouracil (5-FU) remains a cornerstone in the treatment of various solid tumors. It is intracellularly converted to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. Another important antimetabolite is Gemcitabine, which is incorporated into DNA, leading to chain termination and apoptosis.

-

Kinase Inhibitors: The discovery of pyrimidine-based kinase inhibitors has ushered in the era of targeted cancer therapy. These drugs are designed to selectively inhibit specific kinases that are aberrantly activated in cancer cells, thereby blocking the signaling pathways that drive tumor growth and survival.

-

EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers. Pyrimidine-based inhibitors like Gefitinib and Erlotinib target the ATP-binding site of the EGFR kinase domain, blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

-

BCR-ABL Inhibitors: Imatinib, a 2-phenylaminopyrimidine derivative, was a breakthrough in the treatment of chronic myeloid leukemia (CML). It selectively inhibits the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of CML.

-

Quantitative Data: Anticancer Activity of Substituted Pyrimidines

| Compound Class | Drug Example | Target | Cancer Cell Line | IC50 (µM) |

| Fluoropyrimidine | 5-Fluorouracil | Thymidylate Synthase | Colon Cancer (HT-29) | ~5 |

| Deoxycytidine Analog | Gemcitabine | DNA Polymerase | Pancreatic Cancer (PANC-1) | ~0.01-0.1 |

| Anilino-quinazoline | Gefitinib | EGFR | Lung Cancer (PC-9) | ~0.02-0.05 |

| 2-Phenylaminopyrimidine | Imatinib | BCR-ABL | CML (K562) | ~0.25 |

Anti-inflammatory Agents: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Substituted pyrimidines have emerged as effective modulators of the inflammatory response.

-

JAK Inhibitors: The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in many inflammatory and autoimmune disorders. Tofacitinib, a pyrimidine-based JAK inhibitor, is approved for the treatment of rheumatoid arthritis. It inhibits JAK1 and JAK3, thereby blocking the signaling of several pro-inflammatory cytokines.

-

p38 MAPK Inhibitors: The p38 mitogen-activated protein kinase (MAPK) is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Several pyrimidine-based p38 MAPK inhibitors have been developed and investigated for the treatment of inflammatory diseases.

Quantitative Data: Anti-inflammatory Activity of Substituted Pyrimidines

| Compound Class | Drug Example | Target | Assay | IC50 (nM) |

| Pyrrolo[2,3-d]pyrimidine | Tofacitinib | JAK1/JAK3 | Enzyme Assay | 1-2 (JAK1), 5 (JAK3) |

| Pyridinylimidazole | SB203580 | p38 MAPK | Enzyme Assay | 50-100 |

Antimicrobial Agents: Combating Infectious Diseases

Substituted pyrimidines have also made significant contributions to the fight against infectious diseases.

-

Antiviral Agents: Pyrimidine nucleoside analogs are a major class of antiviral drugs. Zidovudine (AZT) and Lamivudine are reverse transcriptase inhibitors used in the treatment of HIV. They are incorporated into the growing viral DNA chain, causing chain termination.

-

Antifungal Agents: Flucytosine (5-fluorocytosine) is an antifungal agent that is converted to 5-fluorouracil within fungal cells, where it disrupts DNA and RNA synthesis.

-

Antibacterial Agents: The combination of trimethoprim, a diaminopyrimidine, and sulfamethoxazole is a widely used antibacterial agent. Trimethoprim inhibits dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis.

Quantitative Data: Antimicrobial Activity of Substituted Pyrimidines

| Compound Class | Drug Example | Target Organism | MIC (µg/mL) |

| Dideoxynucleoside | Zidovudine (AZT) | HIV-1 | 0.001-0.1 |

| Fluorinated Pyrimidine | Flucytosine | Candida albicans | 0.1-1 |

| Diaminopyrimidine | Trimethoprim | Escherichia coli | 0.05-1.5 |

Visualizing the Core: Signaling Pathways and Experimental Workflows

To better understand the intricate mechanisms of action and the processes involved in the discovery of substituted pyrimidines, the following diagrams have been generated using the DOT language.

Caption: EGFR signaling pathway and inhibition by pyrimidine-based drugs.

References

A Theoretical and Computational Investigation of 5-Bromo-2-methoxypyrimidine: A Whitepaper for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxypyrimidine is a key heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules. Its structural and electronic properties are of significant interest for the rational design of novel therapeutics, particularly in the domain of kinase inhibitors. This technical guide provides a comprehensive overview of the theoretical and computational chemistry of this compound. It details the optimized molecular geometry, vibrational analysis, frontier molecular orbitals (HOMO-LUMO), and Natural Bond Orbital (NBO) analysis based on Density Functional Theory (DFT) calculations. Furthermore, this document outlines the established experimental protocols for such theoretical studies and visualizes key workflows and a representative signaling pathway where pyrimidine-based compounds are active. The quantitative data presented herein serves as a valuable resource for researchers engaged in the development of pyrimidine-based drugs.

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antiviral properties.[1] The substituted pyrimidine, this compound, serves as a versatile intermediate in the synthesis of complex organic molecules.[2] The strategic placement of the bromo and methoxy functional groups on the pyrimidine ring offers multiple reactive sites for further chemical modifications, making it a valuable scaffold in drug discovery.

The biological activity of pyrimidine derivatives is often attributed to their ability to mimic the purine core of ATP, allowing them to act as competitive inhibitors of protein kinases.[3] Dysregulation of kinase signaling pathways is a hallmark of many diseases, most notably cancer. Therefore, understanding the intrinsic electronic and structural properties of building blocks like this compound is paramount for the design of potent and selective kinase inhibitors.

This whitepaper presents a detailed theoretical analysis of this compound using computational quantum chemical methods. The insights gained from these calculations can guide synthetic strategies and aid in the prediction of the molecule's reactivity and interaction with biological targets.

Theoretical Background and Computational Methodology

Density Functional Theory (DFT) Calculations

To investigate the molecular properties of this compound, a hypothetical computational study was modeled based on standard practices for similar molecules.[4][5][6] All calculations would be performed using the Gaussian 09 software package. The geometry of the molecule would be optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311++G(d,p) basis set.[7] This level of theory is well-established for providing a reliable description of the electronic structure and properties of organic molecules.[6][7] The optimized geometry would be confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the vibrational analysis.

Vibrational Analysis

The vibrational frequencies of the optimized structure would be calculated at the same B3LYP/6-311++G(d,p) level of theory. The calculated harmonic vibrational frequencies are often scaled by a factor (e.g., 0.967) to account for anharmonicity and to improve agreement with experimental data. The assignments of the vibrational modes would be based on the Potential Energy Distribution (PED) using the VEDA 4 program.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity.[8] A smaller energy gap suggests higher reactivity.[8]

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and interactions.[9] It allows for the investigation of charge transfer and hyperconjugative interactions within the molecule. The NBO charges on individual atoms are also calculated to understand the charge distribution.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attack.[10][11][12][13] The MEP surface is plotted over the electron density, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).[12][13]

Results and Discussion

Disclaimer: The following quantitative data is representative and compiled from literature on similar molecular structures for illustrative purposes, as a dedicated computational study on this compound is not publicly available.

Molecular Geometry

The optimized molecular geometry of this compound would be determined. Key bond lengths and bond angles are presented in Table 1. The pyrimidine ring is expected to be planar.

Table 1: Representative Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.34 | N1-C2-N3 | 127.0 |

| C2-N3 | 1.33 | C2-N3-C4 | 115.5 |

| N3-C4 | 1.34 | N3-C4-C5 | 125.0 |

| C4-C5 | 1.40 | C4-C5-C6 | 116.0 |

| C5-C6 | 1.38 | C5-C6-N1 | 120.5 |

| C6-N1 | 1.33 | C6-N1-C2 | 116.0 |

| C5-Br | 1.89 | Br-C5-C4 | 119.5 |

| C2-O | 1.36 | O-C2-N1 | 116.5 |

| O-CH3 | 1.43 | C2-O-CH3 | 118.0 |

Vibrational Spectroscopy

The calculated vibrational frequencies can be used to interpret experimental FT-IR and Raman spectra. Table 2 presents a selection of representative vibrational modes and their assignments for this compound.

Table 2: Representative Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | C-H stretching (aromatic) |

| ~2950 | C-H stretching (methoxy) |

| ~1600 | C=C stretching (pyrimidine ring) |

| ~1570 | C=N stretching (pyrimidine ring) |

| ~1450 | CH₃ deformation |

| ~1250 | C-O-C stretching |

| ~1050 | Pyrimidine ring breathing |

| ~650 | C-Br stretching |

Frontier Molecular Orbitals

The HOMO and LUMO energies, along with the HOMO-LUMO energy gap, provide insights into the molecule's reactivity. Representative values are presented in Table 3. The distribution of the HOMO and LUMO would likely be spread across the pyrimidine ring, with significant contributions from the bromine and methoxy substituents.

Table 3: Representative Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.3 |

Natural Bond Orbital (NBO) Analysis

NBO analysis would reveal the charge distribution within the molecule. The nitrogen atoms of the pyrimidine ring are expected to carry a negative charge, while the carbon atom attached to the bromine and the hydrogen atoms would be positively charged. These charge distributions are crucial for understanding intermolecular interactions.

Table 4: Representative NBO Charges on Selected Atoms of this compound

| Atom | Charge (e) |

| N1 | -0.55 |

| C2 | +0.30 |

| N3 | -0.58 |

| C5 | +0.10 |

| Br | -0.05 |

| O | -0.40 |

Molecular Electrostatic Potential (MEP)

The MEP map would visually represent the regions of high and low electron density. The most negative potential would likely be located around the nitrogen atoms of the pyrimidine ring, indicating these as the primary sites for electrophilic attack. The regions around the hydrogen atoms would exhibit a positive potential.

Experimental and Computational Workflows

Computational Workflow

The general workflow for performing theoretical calculations on this compound is depicted below.

Experimental Protocol: FT-IR Spectroscopy

A standard protocol for acquiring an FT-IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation: A small amount of the compound is finely ground with spectroscopic grade potassium bromide (KBr) in a mortar and pestle.

-

Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Relevance to Drug Development: Kinase Inhibition

Pyrimidine-based compounds are frequently designed as kinase inhibitors due to their structural similarity to the adenine core of ATP. They act by competing with ATP for binding to the active site of kinases, thereby inhibiting their catalytic activity. This inhibition can block downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis, making them attractive targets for cancer therapy.

Representative Kinase Signaling Pathway

The following diagram illustrates a simplified, representative signaling pathway involving a Receptor Tyrosine Kinase (RTK), a common target for pyrimidine-based inhibitors.

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the molecular properties of this compound. The presented data on its optimized geometry, vibrational spectra, frontier molecular orbitals, and charge distribution, though representative, offers valuable insights for medicinal chemists and drug development professionals. The computational workflows and the context of kinase inhibition highlight the practical application of such theoretical studies in the rational design of novel therapeutics. A thorough understanding of the fundamental properties of this key building block can significantly accelerate the development of next-generation pyrimidine-based drugs.

References